Cas no 81602-22-4 ((-)asarinin)

(-)asarinin structure
(-)asarinin Chemical and Physical Properties
Names and Identifiers
-
- (-)asarinin
- (-)-episesamin
- (+)-asarinin
- (+)-episesamin
- 6-episesamin
- asarinin
- episesamin
- CHEBI:66470
- ACon1_002421
- Sezamin
- SCHEMBL94517
- 5,5'-(1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis(1,3-benzodioxol)
- (+)-Sesamin
- (1S,3aR,4S,6aR)-1,4-di(benzo[d][1,3]
- DTXSID301030528
- SR-01000777562-3
- S7946O4P76
- GTPL11372
- Rel-(7S,7'S8R,8'R)-Sesamin
- MFCD00216134
- (1S,3aR,4S,6aR)-1,4-Bis(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan
- 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis-, (1S,3aR,4S,6aR)-
- 1H,3H-Furo(3,4-c)furan, tetrahydro-1,4-bis(3,4-(methylenedioxy)phenyl)-, (1S,3aR,4S,6aR)-
- HY-N0121
- 1,3-BENZODIOXOLE, 5,5'-(TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS-, (1.ALPHA.,3A.ALPHA.,4.ALPHA.,6A.ALPHA.)-(+/-)-
- 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3h-furo(3,4-c)furan-1,4-diyl)bis-, (1alpha,3aalpha,4alpha,6aalpha)-
- sesamin
- SMR000445559
- Sesamin, analytical standard
- dioxol-5-yl)hexahydrofuro[3,4-c]furan
- A832882
- d-Sesamin
- NSC-36403
- NSC 36403
- Sesamin dl-form [MI]
- AI3-00811
- FS27823
- FY3S29JVC9
- MLS000728578
- 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis-, (1S-(1alpha,3a alpha,4alpha,6a alpha))-
- Sesamin, >=98% (HPLC)
- BRD-K11631773-001-10-8
- 81602-22-4
- 5-[(3S,3aR,6S,6aR)-6-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
- Sesamin, >=95%, crystalline
- (1S,3aR,4S,6aR)-1,4-bis(benzo[d][1,3]dioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan
- 5,5'-(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis(1,3-benzodioxole)
- SesaminSezamin; (+)-Sesamin; D-(+)-Sesamin
- SR-01000777562-4
- BDBM50542904
- UNII-FY3S29JVC9
- (1S,3aR,4S,6aR)-5,5'-(Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis-1,3-benzodioxole;(+)-Sesamin;Fagarol
- pseudocubebin
- PSEUDO CUBEBIN
- SESAMIN D-FORM [MI]
- SESAMIN D-FORM
- NCGC00169864-01
- Sesamin, (+/-)-
- CHEMBL252915
- 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3h-furo(3,4-c)furan-1,4-diyl)bis-, (1alpha,3aalpha,4alpha,6aalpha)-(+/-)-
- CCG-268081
- 1,3-Benzodioxole, 5,5'-((1R,3as,4R,6as)-tetrahydro-1H,3h-furo(3,4-c)furan-1,4-diyl)bis-, rel-
- (+)-Segamin
- Sesamin,(S)
- MSK5401
- PEYUIKBAABKQKQ-AFHBHXEDSA-N
- (1S,3aR,4S,6aR)-1,4-di(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan
- Fagarol
- REL-(7S,7'S,8R,8'R)-SESAMIN
- HMS2232F11
- 5,5'-(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diylbis(1,3-benzodioxole)
- l-sesamin
- 1,3-BENZODIOXOLE, 5,5'-(TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS-, (1S-(1.ALPHA.,3A .ALPHA.,4.ALPHA.,6A .ALPHA.))-
- 1,3-BENZODIOXOLE, 5,5'-(TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS-, (1.ALPHA.,3A.ALPHA.,4.ALPHA.,6A.ALPHA.)-
- MLS002473316
- UNII-S7946O4P76
- 607-80-7
- 5-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole
- NS00096653
- TETRAHYDRO-1,4-BIS(3,4-(METHYLENEDIOXY)PHENYL)-1H,3H-FURO(3,4-C)FURAN
- HY-N0121R
- s2392
- CS-0007831
- Sesamin (Standard)
- NCGC00169864-02
- SESAMIN [MI]
- SESAMIN [WHO-DD]
- 5,5'-(TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS-1,3-BENZODIOXOLE
- (+/-)-Sesamin
- Sesamin, (+)-
- SR-01000777562
- AS-13527
- Sesamin (Fagarol)
- ACon0_000323
- Q3511416
- D-(+)-Sesamin
- AKOS022168195
- M06046
-
- Inchi: InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13?,14?,19-,20-/m1/s1
- InChI Key: PEYUIKBAABKQKQ-XGMIPLPHSA-N
- SMILES: C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6
Computed Properties
- Exact Mass: 354.11033829g/mol
- Monoisotopic Mass: 354.11033829g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 482
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4Ų
- XLogP3: 2.7
(-)asarinin Related Literature
-
1. Food and drugs
-
Yefei Huang,Zixuan Liu,Lingling Li,Min Jiang,Yu Tang,Li Zhou,Jing Li,Yansu Chen Food Funct. 2022 13 8989
-
3. Long-term intake of sesamin improves left ventricular remodelling in spontaneously hypertensive ratsWen-xing Li,Xiang Kong,Jun-xiu Zhang,Jie-ren Yang Food Funct. 2013 4 453
-
Xin Guo,Tao Zhang,Longkai Shi,Mengyue Gong,Jun Jin,Yu Zhang,Ruijie Liu,Ming Chang,Qingzhe Jin,Xingguo Wang Food Funct. 2018 9 6048
-
Jing-yi Ren,Bo-wen Yin,Xiang Li,Si-qi Zhu,Jin-liang Deng,Yi-ting Sun,Zhen-ao Zhang,Zi-hao Guo,Huan-ting Pei,Fan Zhang,Rui-qiang Li,Feng-ge Chen,Yu-xia Ma Food Funct. 2021 12 12671
81602-22-4 ((-)asarinin) Related Products
- 2034552-23-1(2-(2-bromophenyl)-N-2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethylacetamide)
- 1019530-88-1((1-methoxypropan-2-yl)[1-(pyridin-3-yl)ethyl]amine)
- 2137493-85-5(N-[3-(hydroxymethyl)piperidin-3-yl]-2-methylpentanamide)
- 12052-28-7(cobalt diiron tetraoxide)
- 1154727-59-9(4-Fluoro-3-(prop-2-enamido)benzoic acid)
- 1261832-40-9(Methyl 6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)nicotinate)
- 2227727-56-0((1S)-3-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol)
- 941956-75-8(2-(4-chlorophenyl)-N-4-(2-oxopyrrolidin-1-yl)phenylacetamide)
- 886498-99-3(3-Fluoro-4-(trifluoromethoxy)benzyl alcohol)
- 117369-94-5(Methyl 2-hydroxy-4-phenylbenzoate)
Recommended suppliers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent

Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk

Hubei Changfu Chemical Co., Ltd.
Gold Member
CN Supplier
Bulk

Taian Jiayue Biochemical Co., Ltd
Gold Member
CN Supplier
Bulk

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent
